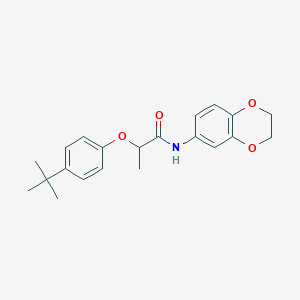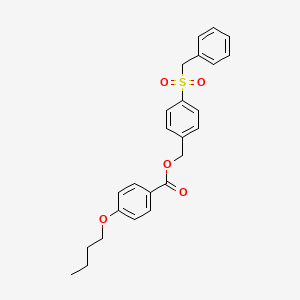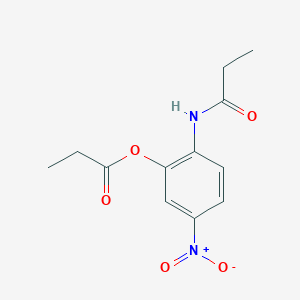
N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate
Overview
Description
N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate is a chemical compound with a complex structure that includes both allyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which is then alkylated with an allyl halide. The resulting intermediate is then subjected to further reactions to introduce the butynyl group and finally, the amine functionality. The oxalate salt is formed by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate can undergo a variety of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The butynyl group can be reduced to a butenyl or butyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the allyl groups can lead to the formation of epoxides, while reduction of the butynyl group can yield butenyl or butyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diallyl-4-fluorobenzenesulfonamide
- N,N-diallyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
Uniqueness
N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-methoxyphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c1-4-12-18(13-5-2)14-8-9-15-20-17-11-7-6-10-16(17)19-3;3-1(4)2(5)6/h4-7,10-11H,1-2,12-15H2,3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZUTAYKLUCXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCN(CC=C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-methoxy-3-methyl-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B4145379.png)
![1-[2-[2-(4-Bromo-2-chloro-6-methylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;hydrochloride](/img/structure/B4145385.png)

![1-(4-chlorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4145393.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4145400.png)
![1-[4-(4-chlorophenoxy)-2-butyn-1-yl]pyrrolidine oxalate](/img/structure/B4145407.png)

![3-[(cyclopropylcarbonyl)amino]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N,4-dimethylbenzamide](/img/structure/B4145429.png)
![2-[4-(4-Chlorophenoxy)but-2-ynylsulfanyl]pyridine](/img/structure/B4145434.png)
![1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145439.png)

![3-(4-chlorophenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4145453.png)
![1-Ethyl-4-[3-(2-fluorophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4145478.png)

